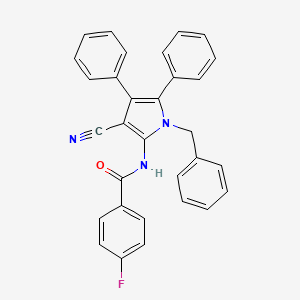

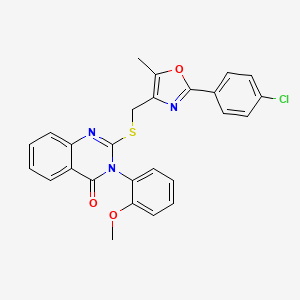

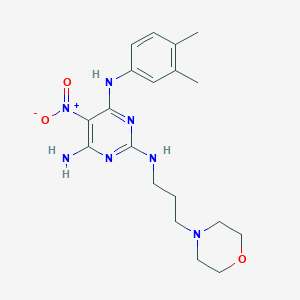

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrole derivatives, such as the one you mentioned, have been of interest in pharmaceutical research due to their wide range of biological activities . They have been studied for their antimicrobial, antiviral, anti-inflammatory, analgesic, antitumor, antihyperlipidemic, anticonvulsant, and antihyperglycemic properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research highlights the synthesis of fluorobenzamides, including structures similar to N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide, which have shown promising antimicrobial analogs. The presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. Compounds with fluorobenzamide structures have been found most active against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans, showing significant minimum inhibitory concentrations (MICs) (Desai, Rajpara, & Joshi, 2013).

Optical and Nonlinear Optical Properties

Fluorinated benzamides have been explored for their optical properties, particularly in the context of nonlinear optical (NLO) materials. Studies on compounds like N,N-diphenylbenzamide and its fluorinated analogs reveal these materials' potential for optical applications due to their transmission in the visible region and second harmonic generation (SHG) efficiency. These findings indicate the utility of fluorobenzamides in developing NLO materials with applications in photonic and optoelectronic devices (Lakshmi et al., 2018).

Molecular Interactions and Synthesis

The synthesis pathways and molecular interactions of fluorobenzamides have been extensively studied, showcasing their versatility in creating various bioactive compounds. For instance, the synthesis of fluorinated benzamide neuroleptics demonstrates the potential of these compounds in medical imaging, particularly in positron emission tomography (PET) imaging of sigma receptors. This application is crucial for understanding and diagnosing neurological disorders (Mukherjee, 1991). Moreover, the interaction of fluorobenzamides with sigma receptors, as evidenced by compounds like NE-100, highlights the relevance of these structures in studying cognitive dysfunction and potentially developing therapeutic agents (Ogawa, Okuyama, Araki, & Otomo, 1994).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJUCIJDWONONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2882734.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)